Ethyl 2-(diethylcarbamoyl)benzoate Ethyl 2-(diethylcarbamoyl)benzoate
Brand Name: Vulcanchem
CAS No.: 24677-02-9
VCID: VC3940816
InChI: InChI=1S/C14H19NO3/c1-4-15(5-2)13(16)11-9-7-8-10-12(11)14(17)18-6-3/h7-10H,4-6H2,1-3H3
SMILES: CCN(CC)C(=O)C1=CC=CC=C1C(=O)OCC
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol

Ethyl 2-(diethylcarbamoyl)benzoate

CAS No.: 24677-02-9

Cat. No.: VC3940816

Molecular Formula: C14H19NO3

Molecular Weight: 249.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(diethylcarbamoyl)benzoate - 24677-02-9

Specification

CAS No. 24677-02-9
Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
IUPAC Name ethyl 2-(diethylcarbamoyl)benzoate
Standard InChI InChI=1S/C14H19NO3/c1-4-15(5-2)13(16)11-9-7-8-10-12(11)14(17)18-6-3/h7-10H,4-6H2,1-3H3
Standard InChI Key HJVVPRGNRXTJLA-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)C1=CC=CC=C1C(=O)OCC
Canonical SMILES CCN(CC)C(=O)C1=CC=CC=C1C(=O)OCC

Introduction

Chemical Identification and Structural Properties

IUPAC Name and Synonyms

The IUPAC name for this compound is ethyl 2-(diethylcarbamoyl)benzoate. Common synonyms include:

  • N,N-Diethyl-phthalamic acid ethyl ester

  • Benzoic acid, 2-[(diethylamino)carbonyl]-, ethyl ester

Molecular Structure

The structure consists of a benzoate core with a diethylcarbamoyl group (-CON(Et)2_2) at the 2-position and an ethoxycarbonyl group (-COOEt) at the 1-position. The molecular geometry facilitates both hydrophobic interactions (via the ethyl groups) and hydrogen-bonding potential (via the carbonyl and ester functionalities) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight249.30 g/mol
Density1.073 g/cm³
Boiling Point393°C at 760 mmHg
Refractive Index1.517
Flash Point191.5°C
Vapor Pressure2.19×1062.19 \times 10^{-6} mmHg at 25°C

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 2-(diethylcarbamoyl)benzoate typically involves a two-step process:

  • Esterification: 2-Carboxybenzoic acid is esterified with ethanol under acidic or catalytic conditions to form ethyl 2-carboxybenzoate .

  • Carbamoylation: The carboxylic acid group is converted to a carbamoyl group via reaction with diethylamine using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .

Example Protocol:

  • Step 1: Ethyl 2-carboxybenzoate (2.00 g, 11.1 mmol) is dissolved in tetrahydrofuran (THF).

  • Step 2: Diethylamine (22.2 mmol), EDC hydrochloride (4.27 g), and HOBt (3.40 g) are added. The mixture is stirred at room temperature for 2 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography .

Industrial Considerations

Industrial-scale production may employ continuous-flow reactors to enhance yield (up to 100% in optimized conditions) and reduce waste. Catalytic hydrogenation or solid acid catalysts (e.g., rare-earth oxides) are occasionally used to improve efficiency .

Reactivity and Functional Transformations

Key Reactions

Ethyl 2-(diethylcarbamoyl)benzoate participates in several characteristic reactions:

  • Hydrolysis: The ester group undergoes saponification under basic conditions to yield 2-(diethylcarbamoyl)benzoic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4_4) reduces the carbamoyl group to a methylene amine.

  • Nucleophilic Substitution: The carbamoyl nitrogen can react with alkyl halides to form quaternary ammonium derivatives.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1700cm1\sim 1700 \, \text{cm}^{-1} (C=O stretch, ester) and 1650cm1\sim 1650 \, \text{cm}^{-1} (C=O stretch, carbamate) .

  • NMR:

    • 1H^1\text{H}: δ 1.2–1.4 (t, 6H, NCH2_2CH3_3), δ 4.3 (q, 2H, OCH2_2CH3_3), δ 7.4–8.1 (m, 4H, aromatic) .

    • 13C^{13}\text{C}: δ 14.1 (OCH2_2CH3_3), δ 42.5 (N(CH2_2CH3_3)2_2), δ 167.8 (C=O, ester) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing bioactive molecules. For example, derivatives of para-aminobenzoic acid (PABA) exhibit antimicrobial and anticancer properties . Ethyl 2-(diethylcarbamoyl)benzoate may act as a building block for protease inhibitors or cholinesterase-targeting agents .

Polymer Chemistry

The carbamoyl group’s electron-withdrawing nature makes it useful in modifying polymer backbones for enhanced thermal stability. It has been explored in polyurethane and epoxy resin formulations .

Organic Synthesis

As a diethylcarbamate-protected benzoate, it is employed in Suzuki-Miyaura cross-coupling reactions to introduce aryl boronate esters .

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